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Compound of Interest

Compound Name: Cyclo(Met-Met)

Cat. No.: B12387157

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Met-Met), a cyclic dipeptide composed of two methionine residues, has garnered
interest in the scientific community for its potential biological activities, including antioxidant and
anticancer properties. This technical guide provides a comprehensive overview of the
physicochemical properties of Cyclo(Met-Met), alongside detailed experimental protocols for
its synthesis, purification, and characterization. Furthermore, a plausible signaling pathway
potentially modulated by this molecule is illustrated to provide context for its biological effects.

Physicochemical Properties

The physicochemical properties of a compound are critical for understanding its behavior in
biological systems and for the development of analytical methods and formulations. The key
properties of Cyclo(Met-Met) are summarized in the table below.
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Property Value Source/Method

(3S,6S)-3,6-bis(2-

IUPAC Name (methylthio)ethyl)piperazine-
2,5-dione

Molecular Formula C10H18N202S2 [1][2]

Molecular Weight 262.39 g/mol [11[2]

Appearance White Powder [2]

Poorly soluble in water.
Solubility Soluble in organic solvents
such as DMSO.

Estimated based on similar
Predicted logP ~1.7 cyclic dipeptides like cyclo(L-
Phe-L-Met)

] ] Not experimentally determined
Melting Point ) ) )
in the reviewed literature.

Experimental Protocols
I. Synthesis of Cyclo(Met-Met)

The synthesis of cyclic dipeptides like Cyclo(Met-Met) can be achieved through the cyclization
of a linear dipeptide precursor. The following is a representative protocol.

A. Synthesis of the Linear Dipeptide (Met-Met)

e Amino Acid Protection: The N-terminus of one L-methionine molecule is protected with a
suitable group, such as Boc (tert-butyloxycarbonyl), and the C-terminus of a second L-
methionine molecule is protected as a methyl or ethyl ester.

o Peptide Coupling: The protected methionine residues are coupled using a standard peptide
coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane
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(DCM) or dimethylformamide (DMF). The reaction is typically carried out at room
temperature for several hours.

Deprotection: The protecting groups are removed. The Boc group is typically removed with
trifluoroacetic acid (TFA), and the ester is saponified using a base like sodium hydroxide.

B. Cyclization to form Cyclo(Met-Met)

Activation: The deprotected linear dipeptide is dissolved in a large volume of a suitable
solvent (e.g., DMF) to favor intramolecular cyclization over intermolecular polymerization. A
coupling reagent, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium
hexafluorophosphate (BOP), is added to activate the carboxyl group.

Cyclization: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added
to facilitate the intramolecular amide bond formation. The reaction is stirred at room
temperature for an extended period (e.g., 24-48 hours).

Work-up: The solvent is removed under reduced pressure, and the crude product is
subjected to purification.

Il. Purification of Cyclo(Met-Met)

Purification of the crude Cyclo(Met-Met) is essential to remove unreacted starting materials,

linear dipeptide, and other byproducts. Reversed-phase high-performance liquid

chromatography (RP-HPLC) is a commonly used and effective method.

Column: A C18 stationary phase is typically used.

Mobile Phase: A gradient of water and acetonitrile (ACN), both containing a small amount of
a modifier like 0.1% TFA, is employed.

Gradient: A typical gradient might start with a low percentage of ACN (e.g., 5-10%) and
gradually increase to a higher percentage (e.g., 95%) over a period of 20-30 minutes to elute
the cyclic dipeptide.

Detection: The elution profile is monitored using a UV detector, typically at wavelengths of
210-220 nm.
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e Fraction Collection and Analysis: Fractions corresponding to the major peak are collected.
The purity of the collected fractions is then assessed using analytical HPLC.

» Solvent Removal: The organic solvent is removed from the pooled pure fractions using a
rotary evaporator, followed by lyophilization to obtain the purified Cyclo(Met-Met) as a white
powder.

Crystallization can also be employed as a cost-effective purification method if a suitable solvent
system is identified. This typically involves dissolving the crude product in a hot solvent in
which it is soluble and allowing it to cool slowly, or by adding an anti-solvent to induce
precipitation of the pure compound.

lll. Characterization of Cyclo(Met-Met)

The identity and purity of the synthesized Cyclo(Met-Met) should be confirmed using various
analytical techniques.

e Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used
to confirm the molecular weight of the compound. The fragmentation pattern in tandem mass
spectrometry (MS/MS) can provide structural information.

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectroscopy are used
to elucidate the chemical structure of the molecule. Two-dimensional NMR techniques, such
as COSY and HSQC, can help in assigning the signals to specific protons and carbons in the
molecule.

Potential Signhaling Pathway Modulation

The biological activity of Cyclo(Met-Met), particularly its antioxidant properties, suggests its
potential interaction with cellular signaling pathways involved in oxidative stress response. One
such key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant
Response Element) pathway.

Sulfur-containing compounds are known to be effective antioxidants. They can directly
scavenge reactive oxygen species (ROS) or modulate cellular antioxidant systems. The Nrf2-
ARE pathway is a primary mechanism for cellular defense against oxidative stress. Under
basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keapl, which facilitates its
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degradation. Upon exposure to oxidative stress or electrophiles, Keapl is modified, leading to
the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the
promoter region of various antioxidant and detoxification genes, inducing their expression.

Given that Cyclo(Met-Met) contains two methionine residues with sulfur atoms, it is plausible
that it could activate the Nrf2 pathway, leading to an enhanced antioxidant response.

Cellular Protection

Click to download full resolution via product page
Caption: Proposed activation of the NRF2 antioxidant pathway by Cyclo(Met-Met).

While direct evidence linking Cyclo(Met-Met) to the c-MET signaling pathway is lacking in the
reviewed literature, its reported anti-cancer activity makes the c-MET pathway a speculative but
relevant area for future investigation. The c-MET receptor tyrosine kinase pathway plays a
crucial role in cell proliferation, survival, and motility, and its aberrant activation is implicated in
various cancers.

Conclusion

This technical guide provides a summary of the known physicochemical properties of
Cyclo(Met-Met) and offers representative experimental protocols for its synthesis, purification,
and characterization based on established methods for cyclic dipeptides. The potential for
Cyclo(Met-Met) to modulate the Nrf2-ARE signaling pathway provides a mechanistic
hypothesis for its observed antioxidant effects. Further research is warranted to fully elucidate
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the quantitative physicochemical parameters, confirm its biological targets, and explore its
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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